molecular formula C11H16OS B8077747 tert-Butyl 3-Methoxyphenyl sulfide

tert-Butyl 3-Methoxyphenyl sulfide

Cat. No.: B8077747
M. Wt: 196.31 g/mol
InChI Key: XPYQZSWLUOZVJZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-Methoxyphenyl sulfide, with the CAS registry number 38474-04-3, is an organosulfur compound characterized by the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This chemical is supplied as a yellow to colorless liquid (oil) and requires storage in a sealed container under dry conditions, preferably in a refrigerator between 2-8°C to maintain stability . Its structure features a tert-butylthio group (-S-tBu) attached to a 3-methoxyphenyl ring, making it a valuable building block in organic synthesis and chemical research . Researchers utilize this sulfide as a versatile synthetic intermediate, particularly in interaction studies and retrosynthesis analysis for developing more complex molecules . The compound is readily identifiable by its InChIKey XPYQQSWLUOZVJZ-UHFFFAOYSA-N and canonical SMILES representation COC1=CC=CC(SC(C)(C)C)=C1 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylsulfanyl-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-11(2,3)13-10-7-5-6-9(8-10)12-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYQZSWLUOZVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of Tert Butyl 3 Methoxyphenyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The oxidation of the sulfur atom in tert-butyl 3-methoxyphenyl (B12655295) sulfide is a fundamental transformation, providing access to valuable sulfoxide (B87167) and sulfone derivatives. The control over the extent of oxidation is crucial, and numerous methods have been developed to achieve selectivity.

Selective Formation of Sulfoxides and Sulfones

The selective conversion of the sulfide to either a sulfoxide or a sulfone is a key challenge in synthetic organic chemistry. researchgate.net Achieving high selectivity often depends on the careful choice of oxidant, catalyst, and reaction conditions. acsgcipr.orgacs.org For the synthesis of sulfoxides, over-oxidation to the sulfone must be minimized, which can be achieved by controlling the stoichiometry of the oxidant, monitoring the reaction progress carefully, or using catalytic systems with lower reactivity. acsgcipr.org

Photooxygenation provides a pathway for the oxidation of sulfides, typically involving singlet oxygen (¹O₂) as the key oxidizing species. rsc.org In these reactions, a photosensitizer absorbs light and transfers energy to molecular oxygen (³O₂), generating the highly reactive singlet oxygen. rsc.org Singlet oxygen then reacts with the electron-rich sulfide, such as tert-butyl 3-methoxyphenyl sulfide, to form a persulfoxide intermediate. rsc.orgresearchgate.netnih.gov This intermediate is a weakly bound, zwitterionic species (R₂S⁺-OO⁻) that is considered a resonance hybrid of zwitterionic and diradical forms. researchgate.net

The persulfoxide can then react with a second molecule of the sulfide to produce two molecules of the corresponding sulfoxide, which is often the main reaction pathway. rsc.org The rate of conversion of the persulfoxide intermediate to the final product can be significantly influenced by the solvent; protic solvents can stabilize the persulfoxide and increase reaction rates, which may be less than 1% in dry aprotic solvents but can approach 100% under protic conditions. nih.gov For aryl sulfides that lack α-protons, the alternative pathway involving the formation of a hydroperoxy sulfonium (B1226848) ylide is not accessible. nih.gov

Organocatalytic methods offer an alternative to metal-based systems for sulfide oxidation, often providing high selectivity and avoiding issues of metal contamination. Various catalyst-free or metal-free systems have been developed. For instance, diphenyl diselenide can be used as a catalyst with urea-hydrogen peroxide as the terminal oxidant for the highly selective oxidation of sulfides to sulfoxides. organic-chemistry.org Another approach involves the use of sodium hypochlorite (B82951) pentahydrate crystals in aqueous acetonitrile, which selectively produces sulfoxides in an environmentally benign manner without the need for a catalyst. organic-chemistry.org

Biocatalytic methods, employing enzymes such as monooxygenases, represent a powerful strategy for the oxidation of sulfides. acsgcipr.org These enzymatic reactions are particularly valuable for the synthesis of chiral sulfoxides from prochiral sulfides, often proceeding with high enantioselectivity. acsgcipr.orgresearchgate.net Enzymes like chloroperoxidase (CPO) from Caldariomyces fumago have been used for the kinetic resolution of racemic sulfides through enantioselective oxidation. researchgate.net While specific studies on this compound are not prevalent, the general principles of biocatalysis are applicable to this class of prochiral aryl alkyl sulfides, offering a green and highly selective route to optically active sulfoxides.

A variety of specific chemical oxidants can be employed to selectively oxidize this compound. The choice of reagent is critical for controlling the reaction outcome.

tert-Butyl Hydroperoxide (TBHP): As a widely used organic peroxide, TBHP is effective for various oxidation processes. wikipedia.orgnih.gov It can be used for the selective oxidation of sulfides to sulfoxides, often in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.org For example, the dirhodium(II) complex Rh₂(esp)₂ catalyzes the sulfoxidation of organic sulfides with TBHP. organic-chemistry.orgorganic-chemistry.org Catalyst-free methods have also been developed, where TBHP alone can selectively oxidize sulfides to sulfoxides, demonstrating high efficiency and a broad substrate scope. researchgate.net The reaction conditions can be tuned to favor either the sulfoxide or, with excess oxidant and longer reaction times, the sulfone. researchgate.net

tert-Butyl Nitrite (TBN): TBN has been identified as an efficient oxidant for the selective conversion of sulfides to sulfoxides, particularly when promoted by an inexpensive iron(III) salt like Fe(NO₃)₃·9H₂O. ingentaconnect.com This system operates under mild conditions and demonstrates excellent selectivity, converting various aryl alkyl sulfides into their corresponding sulfoxides in good yields without significant over-oxidation to the sulfone. ingentaconnect.com TBN is a versatile reagent that can also act as a radical initiator and a source of N-O fragments in other types of reactions. nih.govmdpi.com

Periodates: Sodium periodate (B1199274) (NaIO₄) is a classic and mild reagent for the selective oxidation of sulfides to sulfoxides. britannica.comacs.org The reaction is typically carried out in solvents like methanol (B129727) or ethanol-water. rsc.org The mechanism involves an electrophilic attack of the periodate oxygen on the sulfur atom, leading to a polar transition state. rsc.org This method is known for its high selectivity, generally avoiding over-oxidation to the sulfone under controlled stoichiometric conditions. acs.org Iron(III) chloride has also been used to catalyze the oxidation of sulfides to sulfoxides with periodic acid (H₅IO₆), resulting in excellent yields in very short reaction times. organic-chemistry.org

Table 1: Examples of Sulfide Oxidation Using Specific Oxidants
Sulfide SubstrateOxidantCatalyst/ConditionsProductYieldSource
Thioanisole (B89551)TBHP (1.5 equiv.)None, 1,2-dichloroethane, 80 °C, 8 hMethylsulfinylbenzene (Sulfoxide)95% researchgate.net
ThioanisoleTBHP (10.0 equiv.)None, 1,2-dichloroethane, 80 °C, 24 hMethylsulfonylbenzene (Sulfone)80% researchgate.net
Thioanisolet-BuONO (3.0 equiv.)Fe(NO₃)₃·9H₂O (10 mol%), CH₃CN, 60 °CMethylsulfinylbenzene (Sulfoxide)70% ingentaconnect.com
Di-n-butyl sulfidet-BuONO (3.0 equiv.)Fe(NO₃)₃·9H₂O (10 mol%), CH₃CN, 60 °CDi-n-butyl sulfoxide75% ingentaconnect.com
Aryl Alkyl SulfidesNaIO₄Ethanol-waterAryl Alkyl SulfoxidesHigh Yields rsc.org
Various SulfidesH₅IO₆ (Periodic Acid)FeCl₃, MeCN, <2 minSulfoxidesExcellent Yields organic-chemistry.org

Influence of Sulfur Oxidation State on Subsequent Transformations

The oxidation state of the sulfur atom in the tert-butyl 3-methoxyphenyl scaffold dramatically alters the electronic properties and chemical reactivity of the molecule.

Electronic Effects: The sulfide group (-S-) can act as either a weak electron-donating or electron-withdrawing group depending on the electronic nature of the aromatic system it is attached to. nih.gov In contrast, the sulfoxide (-SO-) and sulfone (-SO₂-) groups are powerful electron-withdrawing groups due to the high electronegativity of the oxygen atoms. nih.govwikipedia.org This transformation from a sulfide to a sulfoxide or sulfone renders the attached phenyl ring more electron-deficient, thereby deactivating it towards electrophilic aromatic substitution reactions.

Reactivity: Sulfones are generally a relatively inert functional group and are less reactive than the corresponding sulfoxides. wikipedia.org Sulfoxides can participate in a variety of unique transformations. For example, they can undergo the Pummerer rearrangement, which involves the oxidation of the carbon atom adjacent to the sulfoxide group. britannica.com They can also serve as chiral auxiliaries in asymmetric synthesis. ingentaconnect.com Sulfones, while more stable, can undergo elimination reactions such as the Ramberg–Bäcklund reaction to form alkenes. wikipedia.org The strong electron-withdrawing nature of the sulfonyl group also makes vinyl sulfones effective Michael acceptors and acidifies the α-protons, allowing for deprotonation to form a carbanion. wikipedia.org The photostability of these compounds can also be dependent on the sulfur oxidation state. nih.gov

The reactivity of this compound is characterized by the interplay of its key functional groups: the thioether linkage and the substituted aromatic ring.

Carbon-Sulfur Bond Activation and Cleavage Reactions

The carbon-sulfur bond in this compound is a key site of reactivity, susceptible to cleavage under various catalytic conditions.

A novel functional group metathesis has been developed between aryl nitriles and aryl thioethers, a reaction for which this compound is a suitable substrate. nih.gov This transformation is catalyzed by a nickel/dcype system and is fully reversible, allowing for the exchange of the thioether for a nitrile group on the aromatic ring. nih.gov The reaction exhibits high functional group tolerance and is efficient for the late-stage derivatization of complex molecules. nih.gov This cyanide- and thiol-free method represents a significant advance in the synthesis of aryl nitriles and thioethers. nih.gov

Table 1: Key Features of Nickel-Catalyzed Metathesis

Feature Description
Catalyst System Nickel/dcype
Reactants Aryl Nitriles, Aryl Thioethers
Key Transformation Reversible exchange of nitrile and thioether functional groups

| Advantages | Cyanide-free, thiol-free, high functional group tolerance |

Data sourced from: nih.gov

The oxidative addition of the carbon-sulfur bond in aryl sulfides to low-valent metal centers is a fundamental step in many catalytic processes. elsevierpure.com In the case of unsymmetrical diaryl sulfides, the oxidative addition at a nickel center preferentially occurs at the less electron-rich C–S bond. elsevierpure.com For this compound, the electronic nature of the 3-methoxyphenyl group would influence the readiness of the C-S bond to undergo oxidative addition to a metal center like nickel or palladium. elsevierpure.com The presence of the electron-donating methoxy (B1213986) group at the meta position modulates the electron density of the aryl ring, which in turn affects the kinetics of the oxidative addition step. The more electron-rich a (dppe)Ni fragment is, the more it facilitates the oxidative addition by stabilizing the resulting Ni(II) state. elsevierpure.com

Reductive elimination is the microscopic reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. youtube.com For nickel-catalyzed reactions, the reductive elimination from a Ni(II) center can be challenging due to the weak oxidizing ability of Ni(II). researchgate.netrsc.org However, this process is fundamental to the formation of new carbon-sulfur bonds. Computational studies have explored various models for reductive elimination from Ni(II) species, including direct reductive elimination, electron density-controlled reductive elimination, and oxidation-induced reductive elimination. rsc.org The latter two pathways can significantly lower the activation barrier and accelerate the formation of the desired product. rsc.org In the context of this compound, after oxidative addition to a nickel center to form an aryl-nickel-thiolato complex, a subsequent reductive elimination step would regenerate the Ni(0) catalyst and form a new C-S bond with another coupled partner. The steric bulk of the tert-butyl group can also influence the rate of reductive elimination, with sterically encumbered complexes sometimes undergoing this step more readily to relieve strain. nih.gov

The carbon-sulfur bond in this compound can also be cleaved through a radical cation intermediate. chinesechemsoc.org The radical cations of tert-alkyl phenyl sulfides can be generated photochemically. chinesechemsoc.org The rate of C-S bond cleavage in these radical cations is influenced by the structure of the alkyl and aryl groups. nih.govchinesechemsoc.org For aryl tert-butyl sulfoxide radical cations, a first-order decay attributable to C-S bond cleavage is observed, with fragmentation rate constants that decrease as the electron-donating power of the aryl substituent increases. nih.gov For instance, the presence of a methoxy group on the aryl ring, as in the case of this compound, would be expected to influence the rate of this cleavage. DFT calculations have shown that a significant portion of the charge in the radical cation is delocalized into the tert-butyl group, which helps to explain the observed substituent effects on the C-S bond cleavage rate constants. nih.gov

Table 2: C-S Bond Cleavage Rate Constants for Aryl tert-Butyl Sulfoxide Radical Cations

Substituent (X) on Aryl Ring Fragmentation Rate Constant (k_f) (s⁻¹)
OCH₃ 2.3 x 10⁵
CH₃ Not specified
H Not specified

Data for 4-substituted compounds, sourced from: nih.gov

Reactivity of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the presence of the methoxy and tert-butylthio substituents.

Both the methoxy group and the tert-butylthio group are ortho-, para-directing substituents in electrophilic aromatic substitution reactions. youtube.com The methoxy group is a strong activating group, while the tert-butylthio group is also activating. The directing influence of these groups is a combination of their inductive and resonance effects.

The methoxy group strongly directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance. The tert-butyl group, being bulky, can sterically hinder attack at the ortho position, often leading to a higher proportion of the para product. nih.govresearchgate.net In the case of this compound, the positions ortho and para to the methoxy group are positions 2, 4, and 6. The position para to the methoxy group (position 6) and one of the ortho positions (position 2) are also ortho to the tert-butylthio group. The other ortho position to the methoxy group (position 4) is meta to the tert-butylthio group. The interplay of the electronic directing effects of both groups and the steric hindrance from the tert-butyl group will determine the final regioselectivity of an electrophilic aromatic substitution reaction on this substrate. Generally, the positions activated by both groups would be the most likely sites of substitution, with steric factors playing a significant role in the product distribution. nih.govchemrxiv.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Activating/Deactivating Directing Effect
Methoxy (-OCH₃) Activating Ortho, Para

Data sourced from: youtube.comrsc.org

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.orgpressbooks.pub For this pathway to be favorable, the aromatic ring must be rendered sufficiently electrophilic, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubwikipedia.org Common activating groups include nitro (-NO2), cyano (-CN), and acyl groups, which stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org

In the case of this compound, the aromatic ring is substituted with a methoxy (-OCH3) group and a tert-butylthio (-S-t-Bu) group. The methoxy group is a strong electron-donating group (EDG), which increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. The tert-butylthio group is generally considered a weak activating group for electrophilic substitution and is not a strong electron-withdrawing group required to facilitate SNAr.

Given the electronic nature of its substituents, this compound is not predisposed to undergo nucleophilic aromatic substitution under standard conditions. The absence of potent electron-withdrawing groups means that the formation of the high-energy Meisenheimer intermediate is energetically unfavorable. libretexts.org Reactions would necessitate harsh conditions or the presence of a different, highly activated leaving group (such as a halide) in conjunction with other activating substituents not native to the molecule. pressbooks.pubnih.gov Studies on similarly substituted systems confirm that SNAr reactions are most effective on aromatic rings bearing strong EWGs, a condition not met by the title compound. nih.gov

Oxidation of the Methoxy Group

The oxidation of the methoxy group in this compound presents a significant chemoselectivity challenge. Aryl methoxy groups are generally stable and their direct oxidation into other functionalities, such as formyl or carboxyl groups, is not a common transformation and requires specific and potent oxidizing systems. thieme-connect.de While methods for the oxidative demethylation of aryl methyl ethers exist, they often rely on harsh reagents or specialized catalytic systems. nih.govacs.orgnih.gov

The primary obstacle to the selective oxidation of the methoxy group in this molecule is the presence of the sulfide moiety. Sulfides are highly susceptible to oxidation and are readily converted to the corresponding sulfoxides and subsequently to sulfones, often under mild conditions. acs.orgnih.gov Nearly any oxidizing agent capable of transforming the methoxy group would preferentially attack the more labile sulfur atom first.

For instance, biocatalytic systems using monooxygenases have been explored for the demethylation of aryl methyl ethers, but their substrate scope is often specific, and they can be inhibited by reaction byproducts. nih.govsci-hub.se Chemical oxidation of methyl groups on an aromatic nucleus has been achieved with reagents like cerium(IV) ammonium (B1175870) nitrate, but this applies to alkyl groups directly attached to the ring (e.g., toluene), not the methyl of a methoxy ether. thieme-connect.de Therefore, the selective oxidation of the methoxy group while preserving the tert-butyl sulfide functionality is considered chemically unfeasible with standard laboratory reagents due to the much higher reactivity of the sulfide group towards oxidizing agents.

Transformations Involving the tert-Butyl Group

Chemoselective Deprotection Strategies for tert-Butyl Ethers and Related Functional Groups

The S-tert-butyl group in this compound serves as a robust protecting group for the thiol functionality. Its removal, or deprotection, is a key transformation for unmasking the corresponding 3-methoxythiophenol. Several chemoselective strategies have been developed for the cleavage of the carbon-sulfur bond in aryl tert-butyl sulfides. These methods often rely on acid catalysis, metal mediation, or specific cleavage reagents. thieme-connect.deresearchgate.net

Acid-mediated cleavage is a common approach. Strong acids can facilitate the removal of the tert-butyl group, which leaves as a stable tert-butyl cation. Reagents such as neat hydrogen fluoride (B91410) (HF) or trimethylsilyl (B98337) bromide (TMSBr) in trifluoroacetic acid (TFA) are effective for this purpose. thieme-connect.de

Metal-mediated methods provide an alternative route. Lewis acidic metal salts can coordinate to the sulfur atom, weakening the C-S bond and promoting cleavage. Mercury(II) and Thallium(III) salts have been reported for this transformation. thieme-connect.de More recently, palladium(II) chloride has been utilized for the deprotection of S-tert-butyl protected cysteine residues under aqueous conditions, highlighting a milder approach. researchgate.net

Another strategy involves changing the oxidation state at the sulfur. For example, treatment with N-bromosuccinimide (NBS) can lead to an oxidative S-dealkylation, which proceeds without prior deprotection of the tert-butyl group. rsc.orgresearchgate.net Additionally, reagents like titanium tetrachloride (TiCl4) have been shown to effectively convert tert-butyl thioethers into thioacetates, representing a deprotection-reprotection sequence that is tolerant of various other functional groups. rsc.org

Table 1: Reagents for the Deprotection of Aryl tert-Butyl Sulfides

Reagent System Conditions Type Reference
Hydrogen Fluoride (HF) Neat, with scavengers Acid-mediated thieme-connect.de
Trimethylsilyl bromide / TFA Trifluoroacetic acid Acid-mediated thieme-connect.de
Mercury(II) salts Varies Metal-mediated thieme-connect.de
Palladium(II) chloride Aqueous conditions Metal-mediated researchgate.net
N-Bromosuccinimide (NBS) Acetonitrile Oxidative rsc.orgresearchgate.net
Titanium tetrachloride (TiCl4) Dichloromethane Lewis Acid rsc.org

Compound Name Table

Compound Name
This compound
3-methoxythiophenol
Sulfoxide
Sulfone
Thioacetate
Hydrogen fluoride
Trimethylsilyl bromide
Trifluoroacetic acid
Mercury(II)
Thallium(III)
Palladium(II) chloride
N-Bromosuccinimide
Titanium tetrachloride

Mechanistic Investigations of Tert Butyl 3 Methoxyphenyl Sulfide Reactivity

Electron Transfer Processes in Sulfide (B99878) Oxidation

The oxidation of sulfides, including aryl sulfides like tert-butyl 3-methoxyphenyl (B12655295) sulfide, can proceed through several mechanistic pathways, often initiated by an electron transfer process. The nature of the oxidant and the reaction conditions dictate the specific intermediates formed and the final products obtained.

The initial step in many sulfide oxidation reactions involves a one-electron transfer from the sulfur atom to an oxidant or a photosensitizer, generating a sulfide radical cation. The stability and subsequent reactivity of this radical cation are influenced by the substituents on the sulfur atom. For sulfides bearing a tert-butyl group, the bulky nature of this substituent can influence the accessibility of the sulfur atom.

The behavior of the sulfide radical cation is a critical determinant of the reaction's course. It can undergo several transformations, including reaction with nucleophiles or further oxidation. In the context of photosensitized oxygenation, the interaction between the sulfide and singlet oxygen is a key process. However, for sulfides with significant steric hindrance, such as those with tert-butyl groups, the rate of quenching of singlet oxygen is low. researchgate.net This suggests that the formation of the initial encounter complex is sterically hindered.

Following the initial interaction with an oxidant, a cascade of reactive intermediates can be formed. In the case of singlet oxygen oxidation, a persulfoxide is often the first key intermediate. researchgate.net The formation of this intermediate is a result of the addition of singlet oxygen to the sulfide. However, the conversion of the persulfoxide to the corresponding sulfoxide (B87167) can be inefficient, particularly for sterically hindered and less nucleophilic sulfides. researchgate.net The poor nucleophilicity of sulfides like phenyl tert-butyl sulfide limits the oxygen transfer from electrophilic intermediates. researchgate.net

Other potential intermediates in sulfide oxidation include hydroperoxysulfonium ylides and thiadioxiranes. While not directly observed for tert-butyl 3-methoxyphenyl sulfide in the provided search results, their formation is plausible based on general mechanisms of sulfide oxidation. In different oxidation systems, such as the NH-sulfoximination of sulfides using an oxidant like PIDA (phenyliodine diacetate), intermediates like λ6-sulfanenitriles have been proposed and characterized. rsc.org This highlights the diversity of intermediates that can arise from sulfide oxidation depending on the specific reagents employed.

Catalytic Cycle Elucidation in Metal-Mediated Reactions

Transition metal catalysis provides powerful tools for the formation and cleavage of carbon-sulfur bonds. Nickel-based catalysts have emerged as particularly effective for the synthesis of aryl sulfides. acs.orgnih.govscispace.com

Nickel-catalyzed reactions for the synthesis of aryl sulfides can proceed through an aryl exchange mechanism, offering an alternative to traditional cross-coupling reactions that use thiols. acs.org A proposed catalytic cycle for a nickel-catalyzed aryl sulfide synthesis is depicted below.

Table 1: Elementary Steps in a Proposed Nickel-Catalyzed Aryl Sulfide Synthesis

Step Description
Oxidative Addition The active Ni(0) catalyst undergoes oxidative addition into the aryl-S bond of a precursor, such as 2-pyridyl sulfide, to form an aryl-Ni(II)-thiolate complex. acs.org
Transmetalation This Ni(II) complex then reacts with an aryl electrophile in a step that can be considered a form of transmetalation, where the aryl group of the electrophile is transferred to the nickel center.

| Reductive Elimination | The resulting diaryl-Ni(II) intermediate undergoes reductive elimination to form the desired aryl sulfide product and regenerate the Ni(0) catalyst, which can re-enter the catalytic cycle. acs.orgyoutube.com |

The efficiency of this catalytic cycle is highly dependent on the nature of the ligands coordinated to the nickel center. Bulky bidentate phosphine (B1218219) ligands with wide bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), have been found to be effective. acs.org These ligands promote the formation of a more reactive catalyst resting state. acs.org

Transmetalation is a fundamental step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. youtube.com In the context of nickel-catalyzed aryl sulfide synthesis, while the exact nature of the "transmetalation" in aryl exchange reactions may differ from classical cross-coupling, the principle of transferring an aryl group to the nickel center remains. acs.org

Analysis of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of this compound is significantly modulated by the steric and electronic properties of its constituent groups: the tert-butyl group and the methoxy-substituted phenyl ring.

The tert-butyl group exerts a strong steric effect. This bulkiness can hinder the approach of reagents to the sulfur atom, as seen in the reduced rate of singlet oxygen quenching for di-tert-butyl sulfide. researchgate.net This steric hindrance can also influence the selectivity of reactions by favoring attack at less hindered positions of the molecule. Electronically, the tert-butyl group is generally considered to be electron-donating through hyperconjugation, which can increase the electron density on the sulfur atom. nih.gov

The 3-methoxyphenyl group introduces electronic effects that are a combination of the electron-withdrawing inductive effect and the electron-donating resonance effect of the methoxy (B1213986) group. The position of the methoxy group (meta to the sulfur) means its strong +M (mesomeric) effect primarily influences the ortho and para positions of the ring, with a lesser electronic impact at the site of sulfur attachment. This electronic landscape on the aromatic ring can affect its reactivity in processes like oxidative addition to a metal center.

The interplay of these steric and electronic factors is critical in determining both the rate and the regioselectivity of reactions. researchgate.net For instance, in metal-catalyzed cross-coupling reactions, the electronic nature of the aryl sulfide can influence the rate of oxidative addition, while the steric bulk of the tert-butyl group can affect the subsequent steps of the catalytic cycle. The solubility of reactants and intermediates can also be improved by the presence of bulky tert-butyl groups, which can suppress aggregation. nih.gov

Table 2: Summary of Steric and Electronic Effects

Group Effect Influence on Reactivity
tert-Butyl Steric: High bulk. researchgate.netElectronic: Weakly electron-donating (hyperconjugation). nih.gov Hinders approach to the sulfur atom, potentially slowing reaction rates. researchgate.net Can improve solubility. nih.gov

| 3-Methoxyphenyl | Electronic: Inductive (-I) and Resonance (+M) effects of the methoxy group. | Modulates the electron density of the aryl ring, influencing its reactivity in steps like oxidative addition. |

Impact of Bulky Substituents (e.g., tert-butyl) on Oxidative Addition

The tert-butyl group, a sterically demanding substituent, plays a significant role in the oxidative addition of this compound to a metal center, a fundamental step in many catalytic cycles. While direct studies on this specific molecule are limited, extensive research on related systems provides valuable insights into the expected impact of this bulky alkyl group.

The steric hindrance imposed by the tert-butyl group can influence the coordination of the metal center. For instance, in palladium-catalyzed reactions, bulky phosphine ligands are known to favor the formation of monoligated Pd(0) species, which are often more reactive in oxidative addition. chemrxiv.org Similarly, the bulky tert-butyl group on the sulfur atom can sterically disfavor the formation of higher-coordinate, less reactive metal complexes.

Furthermore, the relief of steric strain can be a thermodynamic driving force for certain reaction pathways. In studies of biaryl phosphine-ligated palladium(II) complexes, unfavorable steric interactions between a bulky substituent and the aryl group on the metal center have been shown to drive rearrangements. mit.edu In the context of this compound, the steric clash between the tert-butyl group and the metal's ligand sphere upon coordination could influence the geometry of the resulting oxidative addition complex and potentially open up unique reaction pathways.

Recent computational studies on the oxidative addition of aryl halides have highlighted the profound control that steric bulk can exert on reactivity. chemrxiv.org For example, the use of the bulky monodentate ligand PtBu3 was shown to favor a three-centered concerted mechanism at a monoligated Pd(PtBu3) center for the oxidative addition of an aryl chloride. chemrxiv.org This suggests that the bulky tert-butyl group in this compound could similarly direct the mechanism of its oxidative addition.

Table 1: Influence of Bulky Substituents on Oxidative Addition

FeatureImpact of Bulky Substituent (e.g., tert-butyl)Rationale
Metal Coordination Favors lower coordination numbers (e.g., monoligated species)Steric hindrance disfavors the binding of multiple ligands.
Reactivity Can increase reactivity of the metal centerLower-coordinate species are often more reactive in oxidative addition.
Reaction Pathways Can open unique mechanistic pathways or drive rearrangementsRelief of steric strain can be a significant thermodynamic driving force. mit.edu
Mechanism Can favor specific mechanisms (e.g., concerted)The steric environment around the metal center dictates the approach of the substrate. chemrxiv.org

Electronic Properties Influencing Reductive Elimination Rates

Studies on the reductive elimination from palladium(II) complexes have shown that the electronic properties of the coupling partners have a substantial impact on the reaction rate. researchgate.net For the formation of carbon-sulfur bonds, it has been observed that the reductive elimination is influenced by the electronic nature of both the aryl group and the thiolate.

In a study of arylferrate(III) complexes, it was found that electron-donating groups on the aryl ring favor the formation of the cross-coupling product during reductive elimination. researchgate.net This is attributed to the avoidance of an excessive buildup of electron density at the metal center in the transition state. researchgate.net Applying this principle to this compound, the electron-donating methoxy group would be expected to facilitate reductive elimination from a metal complex.

Furthermore, investigations into the dearomative rearrangement of biaryl phosphine-ligated Pd(II) complexes revealed that increasing the electron-donating ability of the aryl substituent weakens the stabilization of the oxidative addition complex, making it less stable. mit.edu This is because electron-rich aryl groups are weaker π-acceptors. mit.edu A less stable oxidative addition complex can lead to a lower energy barrier for subsequent steps like reductive elimination. A Hammett plot analysis in this study showed a linear correlation, with a negative ρ value, indicating that electron-donating groups accelerate the reaction. mit.edu

Table 2: Electronic Influence of the meta-Methoxy Group on Reductive Elimination

PropertyInfluence of meta-Methoxy GroupMechanism
Reductive Elimination Rate Expected to increase the rateThe electron-donating nature of the methoxy group helps to stabilize the transition state by mitigating the loss of electron density on the migrating aryl carbon. mit.edu
Oxidative Addition Complex Stability Expected to decrease stabilityElectron-donating groups weaken the π-backbonding interaction between the metal and the aryl ring, destabilizing the complex. mit.edu
Overall Reaction Kinetics Likely to accelerate the overall catalytic cycleA faster reductive elimination step and a more reactive oxidative addition complex contribute to higher turnover frequencies.

Characterization of Transition States (e.g., in sulfur-containing synthon synthesis)

The synthesis of sulfur-containing synthons from this compound involves the cleavage of the C–S bond. Understanding the structure and energetics of the transition state (TS) for this process is key to predicting and controlling the reaction's outcome. While specific experimental data on the transition states involving this exact molecule are scarce, computational studies on related aryl sulfides provide valuable models.

Density Functional Theory (DFT) calculations on the C–S bond cleavage in aryl triphenylmethyl sulfide radical cations have shown that in the transition state, there is an increase in positive charge on the alkyl moiety (the triphenylmethyl group in this case) and an increase in spin density on the arylsulfenyl group. acs.org This charge separation in the transition state suggests that the polarity of the solvent would have a significant effect on the reaction rate. acs.org For this compound, a similar charge distribution in the transition state for C-S bond scission is anticipated.

Further DFT studies on the C–S bond cleavage of p-X-cumyl phenyl sulfide radical cations suggest that the most favorable conformation for cleavage involves the C–S bond being nearly collinear with the π system of the aryl ring. nih.gov This alignment allows for significant charge and spin delocalization from the aryl-sulfur portion to the aryl-alkyl portion of the molecule in the transition state. nih.gov

In the context of synthesizing sulfur-containing building blocks, such as in sulfa-Michael additions, an alternative approach to predicting reactivity has been proposed. Instead of calculating the high-energy transition states, the enolate intermediate structures formed after C–S bond formation can be used. acs.org A study demonstrated that these intermediate structures show a better correlation for predicting the reaction kinetics and are computationally less demanding to obtain than the corresponding transition states. acs.org This approach could potentially be applied to model the reactivity of this compound in similar addition reactions.

Table 3: General Characteristics of Transition States in C–S Bond Cleavage of Aryl Sulfides

FeatureDescriptionImplication for this compound
Charge Distribution Increased positive charge on the alkyl group and spin density on the arylsulfenyl group in the TS. acs.orgThe transition state for C-S cleavage will likely exhibit significant charge separation, making the reaction sensitive to solvent polarity.
Conformation The C–S bond is often collinear with the aryl π system to facilitate delocalization. nih.govThe rotational freedom around the aryl-sulfur bond will be critical in achieving the optimal geometry for the transition state.
Computational Modeling Intermediate structures can sometimes be used as a proxy for transition states to predict reactivity. acs.orgFor reactions where this compound acts as a synthon, modeling the stability of reaction intermediates could be a powerful predictive tool.

Applications in Advanced Organic Synthesis and Chemical Materials

tert-Butyl 3-Methoxyphenyl (B12655295) Sulfide (B99878) as a Core Synthetic Building Block

Detailed research findings on the direct utilization of tert-Butyl 3-Methoxyphenyl sulfide as a primary precursor for complex organic molecules, diverse organosulfur scaffolds, or as an intermediate in the preparation of alkynyl sulfides are not extensively available in publicly accessible literature. Its principal value in advanced organic synthesis appears to be as a key starting material for the synthesis of more complex and catalytically active molecules.

Precursor in the Synthesis of Complex Organic Molecules

The role of this compound as a direct precursor in the multi-step synthesis of complex natural products or pharmaceuticals is not prominently reported. It is primarily utilized as a foundational scaffold for creating sophisticated ligands that are then employed in asymmetric synthesis.

Role in the Construction of Diverse Organosulfur Scaffolds

While this compound is an organosulfur compound, its direct application in building a wide array of other organosulfur scaffolds is not a major focus of current research literature. Its synthetic utility is more specialized, leading to specific classes of ligands.

Intermediate in the Preparation of Alkynyl Sulfides

The use of this compound as an intermediate for the synthesis of alkynyl sulfides is not a commonly cited application. Alternative synthetic routes to alkynyl sulfides are more prevalent in organic chemistry.

Derivatives as Ligands and Catalytic Components

The most significant contribution of this compound to organic synthesis lies in its derivatives, which serve as highly effective ligands and components in catalysis. The incorporation of the tert-butyl and methoxy-substituted phenyl moiety into phosphine (B1218219) ligands has led to the development of powerful tools for asymmetric catalysis.

Phosphine Ligands Incorporating tert-Butyl-Methoxyphenyl Moieties (e.g., DTBM-segphos)

A prominent example of a ligand derived from the this compound structural motif is (R)- or (S)-DTBM-SEGPHOS. This chiral bisphosphine ligand is characterized by its 3,5-di-tert-butyl-4-methoxyphenyl groups attached to the phosphorus atoms. These bulky and electron-rich substituents create a unique steric and electronic environment that leads to high enantioselectivity and catalytic activity in a variety of metal-catalyzed reactions.

The DTBM-SEGPHOS ligand has proven to be particularly effective in asymmetric hydrogenation reactions catalyzed by rhodium and ruthenium complexes. It often provides superior results in reactions where other commonly used chiral ligands are less effective. The success of DTBM-SEGPHOS is attributed to the extensive network of weak, attractive interactions between the catalyst and the substrate in the transition state, which is facilitated by the bulky tert-butyl groups.

The utility of DTBM-SEGPHOS extends to copper-catalyzed reactions as well. For instance, the (R)-(-)-DTBM-SEGPHOS-ligated copper hydride complex is a highly effective catalyst for the asymmetric hydrosilylation of aryl ketones, producing nonracemic alcohols that are precursors to physiologically active compounds. Furthermore, palladium complexes of DTBM-SEGPHOS, such as Pd((R)-DTBM-SEGPHOS)Cl2, have been successfully employed as pre-catalysts for the kinetic resolution of tertiary propargylic alcohols, yielding optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.

LigandMetalReaction TypeSubstrate ClassKey Features
(R)-DTBM-SEGPHOS RhodiumAsymmetric Hydrogenationα-formyl enamidesHigh chemo- and enantioselectivity.
(R)-DTBM-SEGPHOS CopperAsymmetric HydrosilylationAryl ketonesSynthesis of nonracemic alcohols.
(R)-DTBM-SEGPHOS PalladiumKinetic Resolution CarboxylationTertiary propargylic alcoholsAccess to chiral alcohols and allenoic acids.
DTBM-SEGPHOS CopperHydroboration1,1-disubstituted alkenesLess active than germanyl-substituted analogues.

Chiral Sulfoxides as Chiral Auxiliaries in Asymmetric Synthesis

While the primary application of derivatives of this compound is in phosphine ligands, the core structure also has the potential to be converted into chiral sulfoxides. Chiral sulfoxides are a well-established class of chiral auxiliaries in asymmetric synthesis. The oxidation of the sulfide to a sulfoxide (B87167) introduces a stereocenter at the sulfur atom. These chiral sulfoxides can be used to control the stereochemical outcome of reactions on an attached substrate, after which the auxiliary can be removed. Although specific examples detailing the use of chiral sulfoxides derived directly from this compound as chiral auxiliaries are not extensively documented in comparison to its phosphine ligand derivatives, the underlying principle represents a potential area of application.

Precursors for Advanced Functional Materials (e.g., Trioxatriangulene superstructures containing tert-butyl groups)

The development of novel functional materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. Trioxatriangulene (TOTA) derivatives, which are rigid, bowl-shaped molecules, have garnered significant interest for their potential applications in molecular electronics and supramolecular chemistry. uzh.ch The introduction of tert-butyl groups onto the TOTA core is a strategy to enhance solubility and control the solid-state packing of these superstructures.

A hypothetical synthetic route could involve the initial oxidation of the sulfide to a sulfoxide or sulfone, activating the aromatic ring for further functionalization or coupling reactions. The methoxy (B1213986) group can be a directing group in electrophilic aromatic substitution reactions or can be cleaved to a hydroxyl group for further transformations. The tert-butyl group, being bulky, would influence the regioselectivity of these reactions and impart solubility to the intermediates.

Below is a hypothetical data table illustrating the potential intermediates and their properties in a synthetic pathway towards a tert-butylated TOTA superstructure, starting from this compound.

IntermediateMolecular FormulaKey Synthetic StepPurpose of tert-Butyl and Methoxy Groups
tert-Butyl 3-Methoxyphenyl SulfoxideC₁₁H₁₆O₂SOxidation of the sulfideActivation for further functionalization
2-Bromo-5-(tert-butyl)-1-methoxy-3-(methylsulfinyl)benzeneC₁₁H₁₅BrO₂SRegioselective brominationDirecting group for subsequent coupling
Di(2-(5-(tert-butyl)-1-methoxy-3-(methylsulfinyl)phenyl))acetyleneC₂₄H₃₀O₄S₂Sonogashira couplingFormation of a key dimeric intermediate
tert-Butylated Trioxatriangulene PrecursorC₂₄H₂₄O₃Cyclization and demethylationFinal assembly of the core structure

This table is based on plausible synthetic transformations and does not represent experimentally verified data.

The research into trioxatriangulene superstructures highlights the importance of designing and synthesizing tailored building blocks to achieve the desired material properties. uzh.ch The combination of the tert-butyl and methoxy groups in this compound makes it a potentially valuable, yet currently underexplored, precursor in this field.

Utilization in Specialty Chemical Production

Specialty chemicals are performance-oriented products used in a wide range of industries, from electronics to pharmaceuticals. noahchemicals.com Aryl sulfides, in general, are important structural motifs in many specialty chemicals due to their thermal stability and electronic properties. nih.govnih.gov The specific substitution pattern of this compound suggests its potential utility in several areas of specialty chemical production.

One potential application is in the synthesis of novel antioxidants. The methoxy group on the aromatic ring can stabilize radical species, a key feature of many phenolic and anisolic antioxidants. The tert-butyl group can enhance the solubility of the antioxidant in nonpolar media and sterically hinder the approach of radical species to the active site.

Furthermore, the sulfide linkage can be oxidized to sulfoxide or sulfone, which are important functional groups in various pharmaceuticals and agrochemicals. Therefore, this compound could serve as a starting material for the synthesis of more complex, biologically active molecules.

Another area of potential application is in the development of ligands for catalysis. The sulfur atom can coordinate to transition metals, and the substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of the resulting metal complex. nih.gov Such tailored ligands are crucial for achieving high selectivity and activity in a variety of catalytic transformations.

The table below outlines some potential applications of this compound in specialty chemical production, along with the key features of the molecule that make it suitable for these applications.

Application AreaPotential ProductKey Features of this compound
Polymer AdditivesAntioxidantMethoxy group for radical scavenging, tert-butyl group for solubility and steric hindrance
AgrochemicalsFungicide IntermediateSulfide can be oxidized to a bioactive sulfone
CatalysisLigand for Cross-Coupling ReactionsSulfur atom for metal coordination, substituents for tuning ligand properties
Organic ElectronicsMonomer for Conductive PolymersAryl sulfide linkage can be part of a conjugated polymer backbone

This table presents potential applications based on the chemical structure of the compound and is not based on documented industrial use.

The versatility of the functional groups present in this compound makes it a promising candidate for further research and development in the field of specialty chemicals. Its unique combination of a bulky alkyl group, an electron-donating methoxy group, and a versatile sulfide linkage offers a platform for the synthesis of a wide range of high-value chemical products.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Characterization

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Intermediate Detection

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. chemrxiv.org It provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products as the reaction unfolds. chemrxiv.org

In the synthesis of tert-Butyl 3-Methoxyphenyl (B12655295) sulfide (B99878), in-situ ¹H NMR could be employed to track the disappearance of starting materials and the concurrent appearance of the product. For instance, one could monitor the decay of signals corresponding to 3-methoxythiophenol and the consumption of a tert-butyl source, while observing the emergence of new, characteristic signals for the tert-butyl protons (a singlet typically around 1.3 ppm) and the aromatic protons of the final product. The high resolution of NMR allows for the differentiation of isomers and the potential detection of transient intermediates that may accumulate to observable concentrations during the reaction. chemrxiv.orgresearchgate.net By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, yielding valuable mechanistic insights.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Monitoring the Synthesis of tert-Butyl 3-Methoxyphenyl sulfide

Compound/IntermediateFunctional GroupExpected ¹H NMR Signal (ppm, CDCl₃)Multiplicity
3-Methoxythiophenol (Reactant)Ar-H6.7 - 7.2Multiplet
-SH~3.4Singlet
-OCH₃~3.8Singlet
tert-Butyl Halide (Reactant)-C(CH₃)₃~1.4 - 1.7Singlet
This compound (Product) -C(CH₃)₃ ~1.3 Singlet
Ar-H 6.8 - 7.3 Multiplet
-OCH₃ ~3.8 Singlet
Reaction Intermediate (e.g., sulfonium (B1226848) salt)-S⁺-C(CH₃)₃Shifted from product signalSinglet

Note: The data in this table is illustrative, based on typical chemical shifts for these functional groups, and represents how in-situ NMR would be used to track reaction components.

Laser Flash Photolysis (LFP) for Transient Species Identification in Photoinduced Reactions

Laser Flash Photolysis (LFP) is an indispensable tool for studying the kinetics and mechanisms of photochemical reactions by identifying short-lived transient species such as excited states and radicals. nih.govnih.gov The technique involves exciting a sample with a short, intense laser pulse and monitoring the subsequent changes in absorption over time, from picoseconds to milliseconds.

Table 2: Potential Transient Species in LFP of this compound and their Characteristics

Transient SpeciesFormation PathwayTypical Absorption (λₘₐₓ)Lifetime
Singlet Excited StateDirect photoexcitationVaries (e.g., ~625 nm)Picoseconds nih.gov
Triplet Excited StateIntersystem crossing from singlet stateVaries (e.g., ~530-560 nm)Nanoseconds to Microseconds nih.gov
Sulfur Radical CationElectron transfer to a sensitizer~400-500 nmMicroseconds
Thiyl RadicalHomolytic C-S bond cleavage~500 nmVaries

X-ray Crystallographic Analysis of Key Intermediates and Product Structures

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. If this compound, or any of its key intermediates or derivatives, can be obtained as a single crystal, this technique offers unambiguous proof of its structure.

While a specific crystal structure for this compound is not publicly documented, analysis of related structures demonstrates the power of the technique. For example, the crystal structure of 4-tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide confirms the geometry of the 3-methoxyphenyl group, while the structure of tris(tert-butyl)phosphine sulfide provides data on the conformation of bulky tert-butyl groups attached to a central atom. researchgate.netresearchgate.net For this compound, X-ray analysis would confirm the connectivity of the atoms, the tetrahedral geometry around the sulfur atom, and the orientation of the methoxy (B1213986) and tert-butyl groups relative to the phenyl ring. This level of detail is crucial for validating synthetic products and understanding steric and electronic effects within the molecule.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique specifically designed to detect and characterize species with one or more unpaired electrons, such as free radicals. nih.govmlsu.ac.inwikipedia.org It is an invaluable tool for studying reaction mechanisms that involve radical intermediates.

In the context of this compound, ESR spectroscopy would be the primary method for investigating oxidative processes. The oxidation of sulfides can proceed through single-electron transfer steps, generating paramagnetic intermediates. nih.gov For example, chemical or electrochemical oxidation could produce the this compound radical cation. ESR spectroscopy can confirm the presence of this radical, and the hyperfine coupling of the unpaired electron with nearby magnetic nuclei (¹H, ¹³C) can provide a detailed map of the electron's distribution (spin density) within the molecule. mlsu.ac.in This information is critical for understanding the radical's structure and reactivity. In studies involving photo-oxidation, ESR spin-trapping techniques can be used to detect short-lived radicals like hydroxyl or superoxide (B77818) radicals that might be involved in the degradation pathway. nih.gov

Table 3: Application of ESR in Studying the Oxidation of this compound

Detected SpeciesExperimental ContextInformation Obtained from ESR
Sulfur Radical CationChemical or electrochemical oxidationg-factor, hyperfine coupling constants, spin density distribution
Trapped Radical AdductPhoto-oxidation in the presence of a spin trap (e.g., DMPO)Identification of transient reactive oxygen species (ROS)
Phenoxyl-type RadicalAdvanced oxidation/degradationEvidence of ring-based radical formation

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Support and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula.

For the characterization of this compound, HRMS is used to confirm the successful synthesis of the target compound. By comparing the experimentally measured exact mass with the theoretically calculated mass for the chemical formula C₁₁H₁₆OS, the identity of the product can be unequivocally verified. rsc.org This is crucial for distinguishing the product from potential byproducts or impurities that may have similar nominal masses.

In mechanistic studies, HRMS serves as a powerful tool for identifying intermediates and final products in a complex reaction mixture, often when coupled with a separation technique like liquid chromatography (LC-HRMS). nih.gov For instance, in studying the degradation or metabolism of this compound, LC-HRMS could identify oxidized products such as the corresponding sulfoxide (B87167) and sulfone by detecting ions with masses corresponding to the addition of one and two oxygen atoms, respectively. This provides direct evidence for proposed reaction pathways.

Table 4: HRMS Data for Confirmation of this compound and its Oxidation Products

CompoundChemical FormulaCalculated Monoisotopic Mass (Da)Expected Ion [M+H]⁺
This compound C₁₁H₁₆OS 196.0922 197.0995
tert-Butyl 3-Methoxyphenyl sulfoxideC₁₁H₁₆O₂S212.0871213.0944
tert-Butyl 3-Methoxyphenyl sulfoneC₁₁H₁₆O₃S228.0820229.0893

Structure Reactivity Relationships of Tert Butyl 3 Methoxyphenyl Sulfide Derivatives

Influence of Aromatic Substituents on Reaction Kinetics and Selectivity (e.g., Methoxy (B1213986) Group's Electronic Contribution)

Substituents on the aromatic ring play a pivotal role in modulating the electron density of the ring and, consequently, its reactivity towards electrophiles. minia.edu.eglibretexts.org The methoxy group (-OCH3) in tert-butyl 3-methoxyphenyl (B12655295) sulfide (B99878) exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a powerful electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom that can be delocalized into the aromatic π-system. lasalle.edunumberanalytics.com

In electrophilic aromatic substitution reactions, the resonance effect typically dominates, making the aromatic ring more nucleophilic and thus more reactive than benzene (B151609). minia.edu.eg This electron donation increases the rate of reaction (kinetics) and directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group, which are electronically enriched. lasalle.eduwikipedia.org However, in the case of tert-butyl 3-methoxyphenyl sulfide, the positions ortho to the methoxy group are C2 and C4, and the para position is C6. The presence of the bulky sulfide group at C1 and the tert-butyl group will sterically influence this directive effect.

Experimental studies on related aromatic systems have quantified the impact of methoxy substituents on reaction rates. For instance, the nitration of anisole (B1667542) (methoxybenzene) is significantly faster than that of benzene. The position of the methoxy group is critical; studies on other systems have shown that a para-methoxy group can enhance reaction rates, while a meta substituent may have a negligible effect, and an ortho substituent can sometimes decrease the rate due to steric hindrance or coordination effects. nih.gov In this compound, the methoxy group is at the meta position relative to the sulfide, and its activating effect will influence substitution at the C2, C4, and C6 positions.

The electronic contribution of the methoxy group can be further illustrated by its effect on the oxidation of the sulfur atom. An electron-donating group like methoxy increases the electron density on the sulfur, making it more susceptible to electrophilic attack by oxidizing agents. Conversely, strong electron-withdrawing groups on the ring would decrease the nucleophilicity of the sulfur, slowing down the oxidation rate. researchgate.net

Table 1: Electronic Effects of the Methoxy Substituent
EffectDescriptionImpact on Reactivity
Inductive Effect (-I) Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. libretexts.orgDeactivates the ring slightly.
Resonance Effect (+M) Donation of lone-pair electron density into the pi-system of the aromatic ring. lasalle.edunumberanalytics.comStrongly activates the ring, particularly at ortho and para positions.
Overall Influence The resonance effect is dominant, leading to overall ring activation. minia.edu.egIncreases the rate of electrophilic aromatic substitution and directs incoming electrophiles.

Steric Effects of the tert-Butyl Group on Reaction Pathways and Stereoselectivity

The tert-butyl group, with its three methyl groups attached to a central carbon, is one of the most sterically demanding substituents in organic chemistry. researchgate.netfiveable.me Its significant size imposes considerable steric hindrance, which profoundly influences reaction pathways and selectivity by physically obstructing the approach of reagents to nearby reactive sites. fiveable.menumberanalytics.com

In the context of this compound, the tert-butyl group is attached to the sulfur atom. Its primary role is to shield the sulfur atom and the adjacent C-S bond. This steric bulk can:

Slow Reaction Rates: By hindering the approach of reactants to the sulfur atom, the tert-butyl group can decrease the rate of reactions such as oxidation or alkylation at the sulfur center. researchgate.net

Influence Selectivity: In reactions involving the aromatic ring, the bulk of the S-tert-butyl group can influence the regioselectivity of electrophilic aromatic substitution. Although the methoxy group directs incoming electrophiles to the C2, C4, and C6 positions, the large tert-butyl group attached to the sulfur at C1 will sterically hinder the C2 and C6 positions (the ortho positions to the sulfide). This effect often leads to a preference for substitution at the less hindered C4 position. Studies on t-butylbenzene show a strong preference for para substitution over ortho substitution due to the steric bulk of the t-butyl group. stackexchange.comucalgary.calibretexts.org

Control Stereoselectivity: In reactions that create a new chiral center, such as the oxidation of the sulfide to a chiral sulfoxide (B87167), the tert-butyl group can play a crucial role in directing the approach of the oxidant. This can lead to a preference for one enantiomer over the other, thereby influencing the stereoselectivity of the reaction. The bulky group can create a biased environment, favoring the delivery of the oxygen atom from the less hindered face of the molecule. fiveable.me

The steric hindrance provided by the tert-butyl group is a common strategy used in organic synthesis to increase the stability of compounds or to direct the outcome of a reaction. researchgate.netudg.edu

Table 2: Impact of tert-Butyl Group Steric Hindrance
Reaction TypeInfluence of tert-Butyl GroupExpected Outcome for this compound
Oxidation (Sulfide to Sulfoxide) Hinders access to the sulfur atom. researchgate.net Can influence stereoselectivity. fiveable.meSlower reaction rate compared to a methyl sulfide. Potential for diastereoselectivity.
Electrophilic Aromatic Substitution Blocks access to ortho positions relative to the substituent. ucalgary.calibretexts.orgSubstitution is favored at the C4 position, away from the bulky S-t-Bu group.
Reactions at the Sulfur Atom Creates a sterically congested environment. fiveable.meReduced reactivity towards nucleophiles or electrophiles targeting the sulfur.

Correlation between Sulfur Oxidation State and Chemical Reactivity

The chemical reactivity of organosulfur compounds is highly dependent on the oxidation state of the sulfur atom. This compound can exist in three primary oxidation states: sulfide (R-S-R'), sulfoxide (R-S(O)-R'), and sulfone (R-S(O)₂-R'). Each state possesses distinct electronic and structural properties that dictate its chemical behavior. acsgcipr.orgresearchgate.net

Sulfide (this compound): The sulfur atom in a sulfide has two lone pairs of electrons, making it nucleophilic. It readily undergoes oxidation to the corresponding sulfoxide. differencebetween.com The sulfide group is considered a weak electron donor when attached to electron-rich aromatic systems. nih.gov

Sulfoxide (tert-Butyl 3-Methoxyphenyl sulfoxide): The oxidation of the sulfide introduces a polar S=O bond, and the sulfur atom becomes a stereocenter (if the R and R' groups are different, as they are here). The sulfoxide group is significantly more polar and is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom. nih.gov This reduces the nucleophilicity of the remaining lone pair on the sulfur, making the second oxidation step (to the sulfone) more difficult than the first. researchgate.net Sulfoxides are more reactive in some contexts, serving as intermediates in organic synthesis. difference.wiki

Sulfone (tert-Butyl 3-Methoxyphenyl sulfone): In the sulfone, the sulfur atom is in its highest common oxidation state for this class of compounds, double-bonded to two oxygen atoms. The sulfonyl group is a very strong electron-withdrawing group. researchgate.net Sulfones are generally much more stable and less reactive towards further oxidation compared to sulfides and sulfoxides. difference.wiki Their increased stability makes them common structural motifs in pharmaceuticals and polymers. acsgcipr.org

The reactivity trend for oxidation is generally: Sulfide > Sulfoxide . The initial oxidation to the sulfoxide is typically faster and requires milder conditions than the subsequent oxidation of the sulfoxide to the sulfone. researchgate.net In terms of electron-withdrawing strength from the aromatic ring, the trend is: Sulfone > Sulfoxide > Sulfide . researchgate.netnih.gov

Table 3: Comparison of Reactivity Based on Sulfur Oxidation State
FeatureSulfideSulfoxideSulfone
Sulfur Oxidation State -20+2
Structure Bent, two lone pairsPyramidal, one lone pair, chiral centerTetrahedral
Electronic Nature Nucleophilic, weak electron donor/acceptor nih.govPolar, strong electron-withdrawing group nih.govVery polar, very strong electron-withdrawing group researchgate.net
Reactivity towards Oxidation Most reactive, easily oxidized researchgate.netLess reactive than sulfide, requires stronger conditions researchgate.netGenerally inert to further oxidation
Solubility in Polar Solvents Less solubleMore solubleMost soluble difference.wiki

Impact of Conformational Isomerism on Reactivity Profiles

The three-dimensional shape of a molecule, defined by the rotation around its single bonds, can significantly affect its reactivity. For this compound, rotation is possible around the Aryl-S bond, the S-tert-butyl bond, and the Aryl-O bond. The energy required to rotate around a single bond is known as the rotational barrier. libretexts.org

The preferred conformation of the molecule will be the one that minimizes steric strain and maximizes favorable electronic interactions. The large tert-butyl group will dominate the conformational landscape. Its rotation will be hindered, and it will orient itself to minimize steric clashes with the aromatic ring. Similarly, the rotation around the Aryl-S bond will be influenced by the methoxy group and the tert-butyl group. The rotational barrier around the C-S bond in substituted thiophenols has been shown to be influenced by substituents on the ring. researchgate.net

The conformation of the molecule can impact reactivity in several ways:

Accessibility of Reactive Sites: A particular conformer might shield a reactive site, such as the sulfur lone pairs, preventing a reagent from accessing it. For example, the orientation of the tert-butyl group could block one face of the sulfur atom, influencing the stereochemical outcome of an oxidation reaction.

Orbital Overlap: The degree of overlap between the sulfur's lone pair orbitals and the π-system of the aromatic ring is conformation-dependent. Optimal overlap, which stabilizes the molecule, occurs when the C-S-C plane is perpendicular to the plane of the aromatic ring. This alignment can affect the electronic communication between the sulfur atom and the ring, thereby influencing reaction rates.

Dipole Moment: Different conformers can have different dipole moments. In polar reaction media, conformers with higher dipole moments may be stabilized, potentially becoming the more reactive species.

Green Chemistry Approaches in the Synthesis and Transformations of Tert Butyl 3 Methoxyphenyl Sulfide

Development of Sustainable Methodologies for Sulfide (B99878) and Sulfoxide (B87167) Synthesis

Traditional methods for the synthesis of aryl sulfides and their subsequent oxidation to sulfoxides often involve harsh conditions, stoichiometric reagents, and hazardous solvents. The development of sustainable catalytic systems is paramount in overcoming these limitations.

Implementation of Biocatalysis for Selective Oxidations

Biocatalysis offers a highly selective and environmentally benign alternative to classical chemical oxidation methods. The use of enzymes or whole-cell systems can achieve high chemo-, regio-, and enantioselectivity under mild conditions, often in aqueous media.

Detailed Research Findings: The selective oxidation of sulfides to sulfoxides, without over-oxidation to the corresponding sulfone, is a significant challenge. Research has demonstrated that certain biological systems are adept at this transformation. For instance, studies on the oxidation of various thioethers using biocatalysts have shown remarkable selectivity. A notable investigation into the oxidation of isomeric butyl methyl thioethers found that for substrates with significant steric hindrance, such as tert-butyl methyl thioether, the reaction preferentially yields the sulfoxide over the sulfone. researchgate.net This selectivity is attributed to the steric constraints within the catalyst's active site, which allows for the initial oxidation but hinders the second oxidation step to the sulfone. researchgate.net

This principle can be directly applied to the selective oxidation of tert-Butyl 3-Methoxyphenyl (B12655295) sulfide . The bulky tert-butyl group is expected to provide the necessary steric hindrance to favor the formation of tert-butyl 3-methoxyphenyl sulfoxide. While specific enzymes for this exact substrate are a subject for further research, catalysts like manganese porphyrins and Fe(salan) complexes have proven effective for the general, highly selective oxidation of thioethers to sulfoxides, often using green oxidants like H₂O₂ or even O₂ from the air. organic-chemistry.orgnih.gov These systems can be recycled and exhibit high efficiency, making them excellent candidates for developing a green oxidation process for the target compound. rsc.org

Design of Organocatalytic Systems for Enhanced Efficiency

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green synthesis, avoiding the use of potentially toxic and expensive heavy metals.

Detailed Research Findings: For the synthesis of aryl sulfides, innovative organocatalytic systems have been developed that operate under mild conditions. A prime example is the visible-light-mediated synthesis of aryl sulfides from arenediazonium salts and thiols, using eosin (B541160) Y as an organic photosensitizer. scispace.comrsc.org This method generates aryl radicals under gentle conditions (green light, room temperature), which then react with thiols or disulfides to form the desired C–S bond. scispace.comrsc.org This process avoids the use of transition metals and circumvents the formation of dangerously explosive diazosulfide intermediates associated with traditional thermal methods. scispace.com The protocol shows high functional group tolerance, making it broadly applicable. rsc.org

This organocatalytic strategy represents a viable green route for the synthesis of tert-Butyl 3-Methoxyphenyl sulfide . The reaction would proceed from 3-methoxybenzenediazonium tetrafluoroborate (B81430) and tert-butyl thiol (or di-tert-butyl disulfide). Another metal-free approach involves the reaction of thiols with diaryliodonium salts, which can be promoted by a strong organic base under mild conditions to form the C-S bond. chemrxiv.org

Parameter Visible-Light Photocatalysis (Eosin Y)
Precursors Arenediazonium Salt, Thiol/Disulfide
Catalyst Eosin Y (2 mol%)
Energy Source Visible Light (Green LED)
Temperature Room Temperature
Key Advantage Avoids explosive intermediates; metal-free
A summary of a green organocatalytic approach to aryl sulfides.

Adoption of Environmentally Benign Reaction Conditions

Utilization of Green Solvents (e.g., Water, Ionic Liquids)

The choice of solvent is critical, as solvents constitute the largest proportion of waste in many chemical processes. Green solvents are characterized by low toxicity, biodegradability, high boiling points (to reduce VOC emissions), and sourcing from renewable feedstocks.

Detailed Research Findings: For C-S bond formation reactions like the Ullmann coupling, traditionally performed in high-boiling, toxic solvents like DMF, greener alternatives have been successfully implemented. Studies have shown that polar solvents like water and THF can give excellent yields in copper-catalyzed Ullmann reactions. researchgate.net Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), have also been employed as effective media for these couplings, often facilitating catalyst recycling. researchgate.net Other bio-derived solvents like polyethylene (B3416737) glycol (PEG) and 1,4-pentanediol (B150768) are also recognized as green media for coupling reactions. wikipedia.orgresearcher.life The synthesis of This compound via a copper-catalyzed coupling of a 3-methoxyphenyl halide and a tert-butyl thiol equivalent could be significantly "greened" by replacing traditional solvents with these alternatives.

Solvent Type Performance in Ullmann Coupling Reference
DMFPolar Aprotic (Conventional)Excellent Yield (99%) researchgate.net
THFPolar Ether (Greener)Excellent Yield (98%) researchgate.net
WaterGreenestHigh Yield (97%) researchgate.net
[BMIM]BrIonic LiquidHigh Conversion (95%) researchgate.net
TolueneNonpolar (Conventional)Moderate Yield (79%) researchgate.net
A comparison of solvents for Ullmann-type C-S coupling reactions.

Solvent-Free Synthetic Protocols

The most ideal green approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions reduce waste, simplify purification, and can sometimes lead to higher reaction rates.

Detailed Research Findings: Solvent-free conditions have been successfully applied to both sulfide synthesis and oxidation. Ullmann couplings have been performed by grinding the reagents together, sometimes with a solid support like sand, using one of the melted reagents as the reaction medium. rsc.org Additionally, metal-free and solvent-free methods for producing unsymmetrical sulfides have been developed using aryl diazonium tetrafluoroborates. researchgate.net For transformations, the oxidation of sulfides to sulfoxides or sulfones using H₂O₂ as a clean oxidant has been achieved efficiently under solvent-free conditions with a reusable heterogeneous catalyst. researchgate.net A solvent-free protocol for This compound synthesis could be envisioned by heating a mixture of a 3-methoxyphenyl halide, a sulfur source, and a copper catalyst without any additional liquid.

Microwave-Assisted Organic Synthesis (MAOS) and Ultrasonic-Assisted Protocols

Alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields and purities compared to conventional heating.

Detailed Research Findings: MAOS has proven highly effective for C-S bond formation. Copper-catalyzed cross-coupling of aryl halides with thiols or stable thiol surrogates under microwave irradiation provides aryl sulfides in minutes, compared to hours with conventional heating. organic-chemistry.orgacs.org For example, a method using CuI as a catalyst at 130°C under microwave irradiation (60 W) produced unsymmetrical sulfides in just 10 minutes. organic-chemistry.orgacs.org This rapid, efficient protocol is directly applicable to the synthesis of This compound . researchgate.net

Method Catalyst Base Time Temperature Yield Reference
MicrowaveCuI (5 mol%)K₂CO₃3 hours120°CGood researchgate.net
MicrowaveCuI (10 mol%)[DBU][HOAc]10 min130°Cup to 87% organic-chemistry.orgacs.org
Comparison of MAOS conditions for aryl sulfide synthesis.

Ultrasonic-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. While direct examples for aryl sulfide synthesis are less reported, the technique has been widely used to accelerate related reactions, such as the synthesis of aryl sulfonamides and other functional molecules, with significant reductions in reaction time (from hours to minutes) and the ability to conduct reactions at ambient temperature. niscpr.res.inresearchgate.netresearchgate.net The application of ultrasound represents a promising energy-efficient strategy to investigate for the synthesis of This compound .

Principles of Atom Economy and Reaction Efficiency in Compound Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. Reaction efficiency, while related, also considers the chemical yield and the practical aspects of a reaction.

A common method for the synthesis of aryl tert-butyl sulfides is the nucleophilic substitution reaction between an aryl thiol and a tert-butyl halide. For this compound, this would involve the reaction of 3-methoxythiophenol with a tert-butyl halide, such as tert-butyl bromide, in the presence of a base.

An alternative approach is a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of this compound, this could involve the reaction of 3-haloanisole (e.g., 3-bromoanisole) with sodium tert-butylthiolate. The SNAr mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups. rsc.orgnih.gov While the methoxy (B1213986) group is generally considered electron-donating, SNAr reactions can still proceed, albeit sometimes under harsher conditions.

To illustrate the principles of atom economy and reaction efficiency, we can analyze a representative SNAr-type synthesis of an aryl sulfide. The following table outlines the reactants and products and provides a theoretical calculation of atom economy.

Table 1: Theoretical Atom Economy for the Synthesis of this compound via a Representative SNAr Reaction

Reactants Molecular Weight ( g/mol ) Products Molecular Weight ( g/mol )
3-Bromoanisole (B1666278) (C₇H₇BrO)187.04This compound (C₁₁H₁₆OS)196.31
Sodium tert-butylthiolate (C₄H₉NaS)112.18Sodium Bromide (NaBr)102.89
Total Reactant Mass 299.22 Total Product Mass 299.20

Calculation of Atom Economy:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of all Reactants) x 100

Percent Atom Economy = (196.31 / 299.22) x 100 = 65.6%

This calculation demonstrates that even with a high theoretical yield, a significant portion of the reactant mass is converted into a byproduct (sodium bromide), highlighting a key challenge in achieving high atom economy in substitution reactions that are not simple additions. rsc.orgprimescholars.com

Exploration of Metal-Free Catalysis for Sulfide Transformations

The transformation of sulfides into other functional groups, such as sulfoxides and sulfones, or the cleavage of the carbon-sulfur bond, often relies on metal-based catalysts. While effective, these metals can be toxic, expensive, and difficult to remove from the final product. Consequently, there is a growing interest in developing metal-free catalytic systems for these transformations.

Recent research has demonstrated the potential of non-metallic reagents to effect a range of transformations on aryl sulfides. These approaches often utilize environmentally benign oxidants and activating agents.

For instance, the selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone is a significant challenge. Metal-free systems utilizing molecular oxygen or hydrogen peroxide as the ultimate oxidant, often in the presence of activators like N-hydroxyphthalimide (NHPI), have been developed. researchgate.net These methods can offer high selectivity under mild conditions. nih.gov

Another area of interest is the metal-free cleavage of C-S bonds, which can be a valuable synthetic tool. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and Selectfluor have been shown to mediate the cleavage of C(sp³)–S bonds in thioethers, leading to the formation of aldehydes, dithioacetals, or other functionalized molecules. mdpi.comresearchgate.netorganic-chemistry.orgchemistryviews.org These reactions proceed through the formation of halosulfonium intermediates, which are then susceptible to nucleophilic attack or elimination.

The following table summarizes representative metal-free transformations applicable to aryl sulfides, such as this compound, based on literature precedents for structurally similar compounds.

Table 2: Representative Metal-Free Transformations of Aryl Sulfides

Transformation Substrate Type Reagents/Conditions Product(s) Key Findings Reference
Aerobic OxidationMethyl Phenyl SulfideBr₂ (cat.), NaNO₂ (cat.), O₂, H₂O/CH₃CN, 25°CMethyl Phenyl SulfoxideHigh efficiency and selectivity for the sulfoxide with no over-oxidation to the sulfone. nih.gov
C(sp³)–S Bond CleavageArylmethyl ThioethersN-Chlorosuccinimide (NCS), ChloroformAryl AldehydesSelective formation of aryl aldehydes with good yields. mdpi.com
C(sp³)–S Bond CleavageArylmethyl ThioethersN-Chlorosuccinimide (NCS), FluorobenzeneDithioacetalsSelective formation of dithioacetals. mdpi.com
Photo-induced SulfidationAryl Iodides and DisulfidesVisible Light, Room TemperatureAryl SulfidesTransition-metal and photosensitizer-free synthesis of aryl sulfides. nih.govfrontiersin.org

These examples underscore the potential of metal-free catalysis to provide greener and more sustainable routes for the transformation of aryl sulfides. The development of such methods is crucial for reducing the environmental impact of chemical synthesis and aligning with the principles of green chemistry.

Q & A

Q. Tables for Key Data

Property Value/Observation Reference
Oxidation Potential +1.72 V vs. SHE (in MeCN)
¹H NMR (tert-butyl) δ 1.3–1.4 ppm (singlet)
LC50 (P. promelas) 29,100 µg/L (96-h exposure)
GC×GC Detection Limit ~0.1 ppm (sulfur compounds)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.